4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- typically involves the reaction of maleic anhydride with furan derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the epoxy ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the product through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the epoxy ring or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Acts as an inhibitor of protein phosphatase 2A, making it useful in studying cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of protein phosphatase 2A. This inhibition disrupts various cellular processes, including cell division and signaling pathways. The molecular targets include specific proteins involved in these pathways, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydro-4,7-epoxyisobenzofuran-1,3-dione: A similar compound with slight structural differences.
Hexahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione: Another derivative with a methyl group attached.
Uniqueness
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4,7-dimethyl- stands out due to its specific inhibitory action on protein phosphatase 2A, which is not commonly observed in other similar compounds. This unique property makes it valuable in both research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
111957-97-2 |
---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C10H12O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
REXARJRMGFUATC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(O1)(C3C2C(=O)OC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.